Azido-PEG8-NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG8-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound contains an azide group, which makes it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG8-NHBoc is synthesized through a multi-step process involving the functionalization of PEG with azide and Boc-protected amine groups. The general synthetic route includes:
PEG Functionalization: The starting material, PEG, is reacted with azide-containing reagents to introduce the azide group.
Boc Protection: The amine group is protected using Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.
Purification: The final product is purified using techniques such as column chromatography to obtain high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are functionalized with azide and Boc-protected amine groups.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Azido-PEG8-NHBoc undergoes several types of chemical reactions, including:
Click Chemistry: The azide group participates in CuAAC reactions with alkyne-containing molecules to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as DBCO or BCN without the need for a copper catalyst
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
SPAAC Reactions: Strained alkynes like DBCO or BCN are used in SPAAC reactions
Major Products: The major products formed from these reactions are triazole-linked compounds, which are valuable in various applications, including drug development and bioconjugation .
Scientific Research Applications
Azido-PEG8-NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Mechanism of Action
Azido-PEG8-NHBoc exerts its effects through the following mechanisms:
Click Chemistry: The azide group reacts with alkyne-containing molecules to form stable triazole linkages.
PROTAC Synthesis: As a linker in PROTACs, it connects two ligands, one targeting the protein of interest and the other targeting an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
- Azido-PEG3-TFP Ester
- Azido-PEG3-PFP Ester
- Azido-PEG12-Acid
Comparison: Azido-PEG8-NHBoc is unique due to its specific PEG length (PEG8) and the presence of the Boc-protected amine group. This combination provides optimal solubility, stability, and reactivity in various applications compared to shorter or longer PEG derivatives .
Properties
Molecular Formula |
C23H46N4O10 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H46N4O10/c1-23(2,3)37-22(28)25-4-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-26-27-24/h4-21H2,1-3H3,(H,25,28) |
InChI Key |
BDFYYRYBZUPGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.